molecular formula C20H22BNO3 B8246556 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile

3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile

Cat. No.: B8246556
M. Wt: 335.2 g/mol
InChI Key: OYKXAMTVOJEZJP-UHFFFAOYSA-N
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Description

3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile is a high-value aryl pinacol boronate ester intermediate designed for advanced organic synthesis . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds between aryl groups under mild conditions . This capability makes it an indispensable building block in the efficient synthesis of complex organic molecules, which are often targets in pharmaceutical discovery and agrochemical research . The compound features two distinct functional handles that enable sequential and diverse chemical modifications. The pinacol boronate ester group is pivotal for the Suzuki reaction, facilitating the transfer of the substituted phenyl ring to a palladium catalyst for coupling with an organic halide . Simultaneously, the benzonitrile group acts as a versatile electron-withdrawing component and can serve as an IR probe in biomolecular studies due to its characteristic nitrile stretch, or as a precursor for further transformation into other functional groups such as amides or carboxylic acids . This dual functionality enhances its utility in drug discovery campaigns for the creation of potential enzyme inhibitors and in materials science for the development of novel functional materials . As such, this compound is strictly for use in research and laboratory settings to enable the exploration and development of new bioactive compounds and advanced materials.

Properties

IUPAC Name

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-8-10-18(11-9-17)23-14-16-7-5-6-15(12-16)13-22/h5-12H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKXAMTVOJEZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reagents and Catalysts

  • Boron Source : Bis(pinacolato)diboron (B₂Pin₂)

  • Catalysts : Pd(OAc)₂, Pd₂(dba)₃, [1,1'-bis(diphenylphosphino)ferrocene]PdCl₂ (Pd(dppf)Cl₂)

  • Bases : KOAc, K₂CO₃, K₃PO₄

  • Solvents : THF, DMF, 1,4-dioxane, water (mixed systems)

Stepwise Synthesis

Step 1: Preparation of the Boronate Ester Intermediate

The phenoxy-methyl group is functionalized with a boronate ester via Miyaura borylation.

Example Protocol ():

  • Substrate : 4-Bromo-1-phenoxy-2-methylbenzene (or analogous bromoarene).

  • Conditions :

    • Catalyst : Pd(OAc)₂ (5–10 mol%)

    • Base : KOAc (2–3 equiv)

    • Solvent : DMF

    • Temperature : 80–100°C

    • Time : 3–12 hours

Mechanism :

  • Oxidative addition of Pd(0) to the aryl bromide.

  • Transmetallation with B₂Pin₂.

  • Reductive elimination to form the boronate ester.

Yield : 45–95% (dependent on substrate and catalyst)

Step 2: Suzuki-Miyaura Coupling

The boronate ester reacts with 3-bromobenzonitrile to form the target compound.

Example Protocol ():

  • Substrate : 3-Bromobenzonitrile.

  • Conditions :

    • Catalyst : Pd(dppf)Cl₂ (5 mol%)

    • Base : K₂CO₃ (2 equiv)

    • Solvent : 1,4-dioxane/H₂O (4:1)

    • Temperature : 100°C

    • Time : 12–18 hours

Mechanism :

  • Oxidative addition of Pd(0) to 3-bromobenzonitrile.

  • Transmetallation with the boronate ester.

  • Reductive elimination to form the biaryl product.

Yield : 30–90% (substrate-dependent)

Optimized Reaction Conditions

Table 1: Summary of Catalyst Systems and Yields

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Source
Pd(OAc)₂, PPh₃KOAcDMF80371.2
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001895.3
Pd₂(dba)₃, tris(m-tolyl)PK₃PO₄THF601295.3
Pd(PPh₃)₄K₂CO₃THF/H₂O601245

Notes :

  • Pd(dppf)Cl₂ and Pd₂(dba)₃ show higher yields due to superior catalytic activity.

  • THF and DMF are preferred solvents for Miyaura borylation.

  • Water as a co-solvent improves reaction efficiency in Suzuki couplings.

Critical Factors Influencing Reaction Efficiency

  • Catalyst Choice :

    • Pd(dppf)Cl₂ : High turnover numbers in aqueous systems.

    • Pd₂(dba)₃ : Effective for sterically hindered substrates.

  • Base Selection :

    • K₂CO₃ : Mild, ideal for sensitive substrates.

    • K₃PO₄ : Strong base for sluggish reactions.

  • Temperature :

    • 80–100°C : Optimal for borylation and coupling.

    • >100°C : Risk of side reactions (e.g., deboronation).

Challenges and Solutions

  • Deboronation : Occurs at high temperatures. Mitigated by using B₂Pin₂ (stable under mild conditions).

  • Steric Hindrance : Use Pd(dppf)Cl₂ or Pd₂(dba)₃ for bulky substrates.

  • Solubility : Water or dioxane improves solubility of polar byproducts.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable precise temperature control for large-scale synthesis.

  • Catalyst Recycling : Pd catalysts can be reused if immobilized on solid supports.

Summary of Key Findings

  • Miyaura Borylation is the cornerstone for introducing the boronate ester.

  • Pd(dppf)Cl₂ and Pd₂(dba)₃ are superior catalysts for high yields.

  • K₂CO₃ and dioxane/H₂O systems balance reactivity and stability.

  • Temperature control (80–100°C) is critical to avoid side reactions.

This synthesis pathway is widely applicable for analogous boronate esters and benzonitrile derivatives, making it a versatile method in medicinal and materials chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its boron-containing moiety makes it valuable in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds .

Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways. In medicine, it may serve as a precursor for the development of new therapeutic agents .

Industry: In the industrial sector, the compound is utilized in the production of advanced materials, such as polymers and electronic components. Its unique structure allows for the modification of material properties, enhancing their performance in various applications .

Mechanism of Action

The mechanism by which 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the nitrile group can interact with biological targets, potentially inhibiting enzyme activity or modulating signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate ester and nitrile groups critically influences reactivity and applications. Key analogs include:

Compound Name Substituent Position Key Properties Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Para (C4) - Higher solubility in polar solvents (logP = 2.1)
- Rapid coupling kinetics due to unhindered boronate group
Polymer synthesis, fluorescent dyes
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Meta (C3) - Reduced steric hindrance compared to ortho isomers
- Moderate yield (72%) in aryl-aryl couplings
Prodrug synthesis
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Ortho (C2) + Fluorine - Enhanced electron-withdrawing effect (fluorine)
- Improved hydrolytic stability (t₁/₂ > 48 h in PBS)
PET imaging, enzyme inhibitors
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile Boronate on methyl - Unique steric profile due to methylene spacer
- Lower reactivity in cross-couplings (yield ~50%)
Metal-organic frameworks (MOFs)

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : The para-substituted analog (4-position) achieves >90% yield in aryl-aryl couplings due to optimal orbital alignment . In contrast, the meta-substituted variant (3-position) shows reduced efficiency (62–72%) due to steric clashes .
  • Hydrolytic Stability : Fluorinated derivatives (e.g., 3-fluoro-4-boronates) exhibit superior stability in aqueous media, making them suitable for in vivo applications .

Commercial Availability and Cost

  • 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile: Priced at $622.65/5 g (97% purity) .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : Lower cost ($230.63/5 g ) due to simpler synthesis .

Key Research Findings

Spectroscopic Characterization

  • ¹³C NMR : Peaks at δ 117.2 ppm (C≡N) and δ 83.5 ppm (B-O) confirm the structure .
  • IR Spectroscopy : Strong absorption at 2220 cm⁻¹ (nitrile stretch) and 1340 cm⁻¹ (B-O) .

Limitations

  • Solubility Issues: The phenoxy-methyl linker reduces solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Biological Activity

3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile is a compound featuring a boron-containing moiety that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile
  • Molecular Formula : C19H22BNO3
  • Molecular Weight : 319.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The boron atom in the dioxaborolane moiety plays a crucial role in modulating the activity of enzymes and receptors. Compounds containing boron have been shown to exhibit unique properties such as:

  • Enzyme Inhibition : Boron compounds can act as inhibitors for certain enzymes by forming stable complexes with them.
  • Receptor Modulation : The phenoxy and benzonitrile groups may enhance binding affinity to specific receptors involved in signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boron-containing compounds. For instance:

  • Case Study 1 : A study evaluating the efficacy of similar boron compounds demonstrated significant growth inhibition in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound's ability to inhibit microbial growth has also been investigated:

  • Case Study 2 : Research indicated that derivatives of dioxaborolane exhibited antibacterial activity against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Data Tables

Biological ActivityTargetMechanismReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialGram-positive bacteriaDisruption of cell wall synthesis

Research Findings

Several studies have focused on the synthesis and biological assessment of compounds related to 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile:

  • Synthesis and Evaluation : A series of analogs were synthesized and evaluated for their biological activities. Key findings indicated that modifications to the dioxaborolane moiety significantly influenced their potency against cancer cells.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of these compounds. Results showed promising bioavailability and reduced toxicity compared to traditional chemotherapeutics.

Q & A

Q. What are the key steps in synthesizing 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile?

Methodological Answer: The synthesis typically involves:

Starting Materials : 4-Bromo-3-(phenoxymethyl)benzonitrile and bis(pinacolato)diboron.

Coupling Reaction : A palladium-catalyzed Miyaura borylation reaction under inert conditions (e.g., nitrogen atmosphere) with a catalyst system like Pd(dppf)Cl₂ and a base such as KOAc in a solvent like 1,4-dioxane at 80–100°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
Key Considerations : Monitor reaction progress via TLC or HPLC. Excess boronate ester (bis-pinacolato) improves yield by driving the reaction to completion.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 1.3–1.4 ppm for pinacol), and benzonitrile (no direct proton signal).
    • ¹³C NMR : Carbon signals for the dioxaborolane ring (∼30 ppm for methyl carbons) and nitrile (∼115 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z 338.2) .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What are the common applications of this compound in organic synthesis?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester partner to form biaryl or aryl-heteroaryl bonds for pharmaceuticals (e.g., kinase inhibitors) .
  • Functional Group Interconversion : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further derivatization .
  • Material Science : Incorporation into conjugated polymers for organic electronics due to its electron-withdrawing nitrile and boron-containing groups .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling efficiency using this boronic ester?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) to balance activity and stability. Pd(OAc)₂ with SPhos ligand often gives high yields .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) or aqueous mixtures to enhance solubility of aryl halide partners.
  • Temperature Control : Microwave-assisted heating (100–120°C) reduces reaction time from hours to minutes .
  • Additives : Additives like LiCl (2 equiv.) stabilize the palladium intermediate and suppress protodeboronation .

Q. How do steric effects from substituents influence cross-coupling reaction outcomes?

Methodological Answer:

  • Steric Hindrance : The phenoxymethyl group adjacent to the boronate ester can slow coupling with bulky aryl halides.
  • Mitigation Strategies :
    • Use electron-deficient aryl halides to enhance reactivity.
    • Increase catalyst loading (2–5 mol%) and reaction temperature .
  • Case Study : Coupling with 2-bromopyridine yields <50% vs. >80% for 4-bromotoluene due to steric clash .

Q. How should researchers address discrepancies in reaction yields across different studies?

Methodological Answer:

  • Data Contradiction Analysis :
    • Parameter Comparison : Tabulate variables (catalyst, solvent, temperature) from conflicting studies (example below).
    • By-Product Identification : Use LC-MS to detect protodeboronation or homocoupling by-products.
    • Replication : Repeat reactions under reported conditions to isolate variables (e.g., inert atmosphere quality).
StudyCatalystSolventTemp (°C)Yield (%)Reference
APd(dppf)Cl₂Dioxane8075
BPd(OAc)₂/SPhosTHF10092

Resolution : Higher yields in Study B likely result from ligand-assisted catalysis and optimized solvent .

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